molecular formula C17H18BrNO2 B5691349 N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5691349
M. Wt: 348.2 g/mol
InChI Key: NGMGBHWSVVOKLD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group and a trimethylphenoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMGBHWSVVOKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: 4-bromoaniline and 2,3,6-trimethylphenol.

    Formation of Intermediate: The reaction between 4-bromoaniline and chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-bromophenyl)-2-chloroacetamide.

    Final Product: The intermediate is then reacted with 2,3,6-trimethylphenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine under reductive conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of N-(4-aminophenyl)-2-(2,3,6-trimethylphenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromophenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure but with different methyl group positions on the phenoxy ring.

Uniqueness

N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.

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